1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
The compound you’ve mentioned has a complex structure, combining various functional groups. Let’s break it down:
Name: 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-3,5-dimethyl-1H-pyrazole-4-carboxamide
IUPAC Name: 2-(1,1-dioxidotetrahydrothiophen-3-yl)acetic acid
This compound contains a pyrazole ring, a carboxamide group, and a thiophene ring. It’s worth noting that the presence of the carboxamide suggests potential biological activity.
Chemical Reactions Analysis
Reactions::
Oxidation: The thiophene ring could undergo oxidation, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group (1,1-dioxidotetrahydrothiophen-3-yl) could yield the corresponding alcohol.
Substitution: The compound contains several functional groups (amide, methoxy, and phenyl), making it amenable to substitution reactions.
Oxidation: Oxidizing agents like mCPBA or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
- Oxidation: Sulfoxide or sulfone derivatives.
- Reduction: Alcohol derivative.
- Substitution: Various substituted products depending on the specific reaction.
Scientific Research Applications
This compound’s applications span different fields:
Chemistry: As a versatile building block for further synthesis.
Biology: Potential bioactivity due to the carboxamide group.
Medicine: Investigate its pharmacological properties.
Industry: Use in the synthesis of other compounds.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, exploring related structures (such as pyrazoles, carboxamides, and thiophenes) could provide insights into its uniqueness.
Properties
Molecular Formula |
C19H25N3O4S |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-[2-(2-methoxyphenyl)ethyl]-3,5-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C19H25N3O4S/c1-13-18(14(2)22(21-13)16-9-11-27(24,25)12-16)19(23)20-10-8-15-6-4-5-7-17(15)26-3/h4-7,16H,8-12H2,1-3H3,(H,20,23) |
InChI Key |
XDJMSTWVKRRRDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)NCCC3=CC=CC=C3OC |
Origin of Product |
United States |
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